
rac trans-4-Hydroxy Glyburide-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac trans-4-Hydroxy Glyburide-13C,d3” is a specifically isotopically labeled version of rac trans-4-Hydroxy Glyburide, a metabolite of the antidiabetic drug Glyburide . The incorporation of ¹³C and deuterium (d3) atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry.
Molecular Structure Analysis
The molecular formula of “rac trans-4-Hydroxy Glyburide-13C,d3” is ¹³CC 22 H 25 D 3 ClN 3 O 6 S . Its molecular weight is 514 g/mol . The structure of the molecule can be represented by the SMILES string:C(NCCC1=CC=C(S(NC(N[C@@H]2CCC@@HCC2)=O)(=O)=O)C=C1)(=O)C3=C(O13C([2H])[2H])C=CC(Cl)=C3 . Chemical Reactions Analysis
“rac trans-4-Hydroxy Glyburide-13C,d3” is a valuable tool in scientific research, particularly as an internal standard for quantitative analysis by mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest but with a distinct mass.Applications De Recherche Scientifique
Metabolic Pathways of Glyburide
Glyburide, a second-generation sulfonylurea, is extensively metabolized in the liver and placenta into various hydroxylated derivatives. A study by Ravindran et al. (2006) identified two primary glyburide metabolites in maternal urine, with subsequent research revealing six distinct hydroxylated derivatives formed by hepatic and placental microsomes. Notably, the quantities and types of these metabolites vary between human and baboon species and between liver and placental tissues. This discovery is crucial for understanding the metabolism of glyburide, especially when considering its use in gestational diabetes treatment (Ravindran et al., 2006).
Stereochemical Addition Reactions
In the realm of stereochemistry, the work of Bookham et al. (1990) delves into the addition reactions of diphenylphosphine to diphenylethyne, yielding various meso and rac-1,2-diphenyl-1,2-bis(diphenylphosphino)ethane compounds. The formation and configuration of these compounds, as well as their Group 6 metal tetracarbonyl complexes, were thoroughly characterized, offering insights into the stereochemical processes involved in these reactions (Bookham et al., 1990).
Enantiopure and Racemic Organolithium Aggregates
Kronenburg et al. (2004) studied the reaction of (R)- and rac-[1-(dimethylamino)ethyl]benzene with tBuLi, leading to the formation of (R)- and rac-[Li4{C6H4[CH(Me)NMe2]-2}4]. This research is significant for understanding the stereochemical aspects of enantiopure and racemic organolithium aggregates, contributing to the broader knowledge of organolithium chemistry (Kronenburg et al., 2004).
Hormaomycin Analogues and Precursor-Directed Biosynthesis
The study by Kozhushkov et al. (2005) on hormaomycin analogues through precursor-directed biosynthesis is another notable mention. By synthesizing and feeding various amino acids to Streptomyces griseoflavus, the researchers were able to incorporate these amino acids into hormaomycin and its analogues. This work provides valuable insights into the substrate specificity of the enzyme assembling hormaomycin, highlighting the potential of biosynthetic methods in generating novel analogues (Kozhushkov et al., 2005).
Glycine Enolate Derivative Alkylation
Seebach et al. (1985) presented an innovative approach for enantioselective substitution in α-hydroxy or α-amino acids through heterocycles obtained from the respective acids and pivaladehyde. This process, involving the preparation and alkylation of rac- and (S)-(+)-heterocycles, provides a pathway for synthesizing trans-disubstituted imidazolidinones with significant diastereoselectivity. This research is crucial for understanding the stereochemical nuances in the alkylation of glycine enolate derivatives (Seebach et al., 1985).
Orientations Futures
Propriétés
Numéro CAS |
1217639-30-9 |
|---|---|
Nom du produit |
rac trans-4-Hydroxy Glyburide-13C,d3 |
Formule moléculaire |
C23H28ClN3O6S |
Poids moléculaire |
514.013 |
Nom IUPAC |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
Clé InChI |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Synonymes |
5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



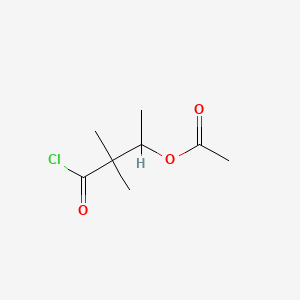
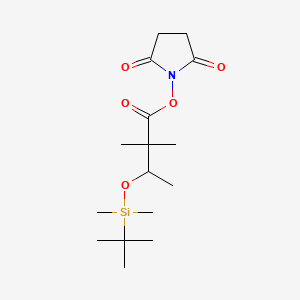
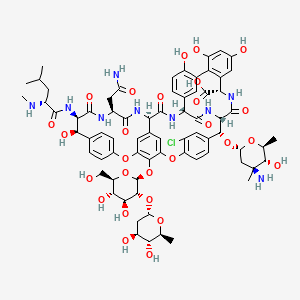
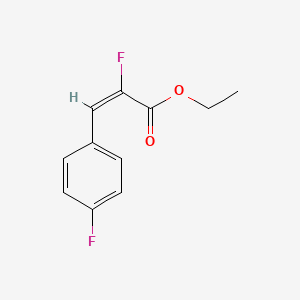

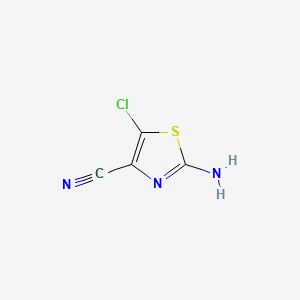

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

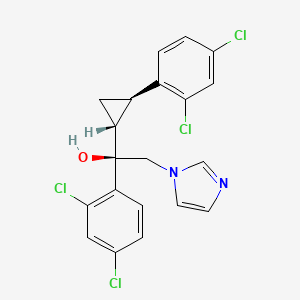
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)